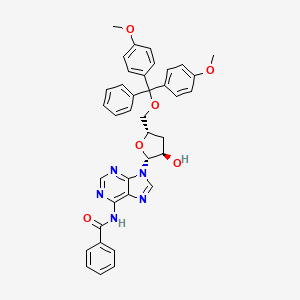
N6-Benzoyl-5'-O-(dimethoxytrityl)-3'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine is a modified nucleoside analog. It is primarily used in the synthesis of oligonucleotides and has applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is known for its stability and ability to protect nucleosides during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine involves multiple steps. The starting material is typically adenosine, which undergoes benzoylation at the N6 position to form N6-Benzoyladenosine. This intermediate is then subjected to dimethoxytritylation at the 5’-hydroxyl group to yield N6-Benzoyl-5’-O-(dimethoxytrityl)adenosine. Finally, the 3’-hydroxyl group is deoxygenated to produce N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dichloromethane and acetonitrile, and reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the benzoyl or dimethoxytrityl groups.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium carbonate are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine derivatives with additional functional groups, while reduction can lead to the removal of protective groups .
Scientific Research Applications
N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of oligonucleotides and as a building block for more complex molecules.
Biology: The compound is utilized in the study of nucleic acid interactions and as a probe in molecular biology experiments.
Industry: The compound is used in the production of synthetic DNA and RNA for various industrial applications
Mechanism of Action
The mechanism of action of N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine involves its incorporation into nucleic acids. The compound can act as a chain terminator during DNA synthesis, thereby inhibiting the replication of viral or cancerous cells. It targets specific enzymes involved in nucleic acid synthesis and can induce apoptosis in malignant cells .
Comparison with Similar Compounds
Similar Compounds
- N6-Benzoyl-5’-O-(dimethoxytrityl)-2’-deoxyadenosine
- N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-O-(2-methoxyethyl)adenosine
- N6-Benzoyl-5’-O-(dimethoxytrityl)-2’-fluoro-2’-deoxyadenosine
Uniqueness
N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine is unique due to its specific structural modifications, which confer stability and protect the nucleoside during chemical reactions. This makes it particularly useful in oligonucleotide synthesis and other applications where stability is crucial .
Properties
Molecular Formula |
C38H35N5O6 |
|---|---|
Molecular Weight |
657.7 g/mol |
IUPAC Name |
N-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-22-31-21-32(44)37(49-31)43-24-41-33-34(39-23-40-35(33)43)42-36(45)25-9-5-3-6-10-25/h3-20,23-24,31-32,37,44H,21-22H2,1-2H3,(H,39,40,42,45)/t31-,32+,37+/m0/s1 |
InChI Key |
MLTMJWMWEVDUAV-FNLMIIKUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C[C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


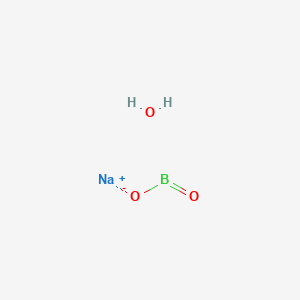
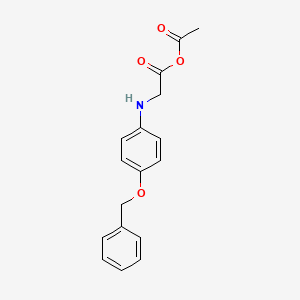
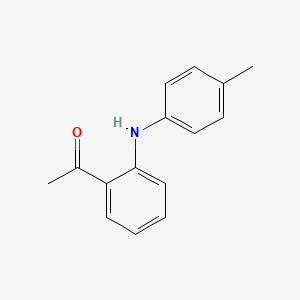
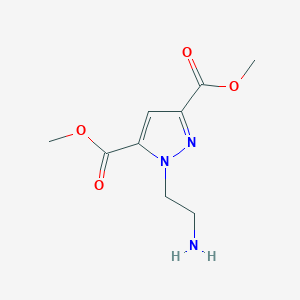
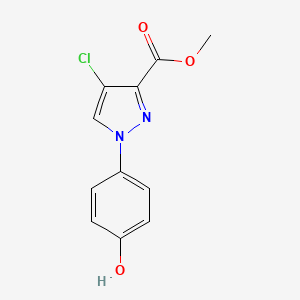

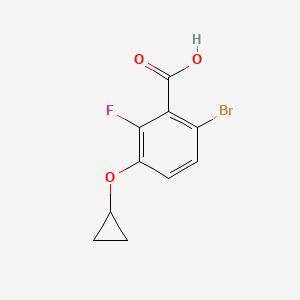
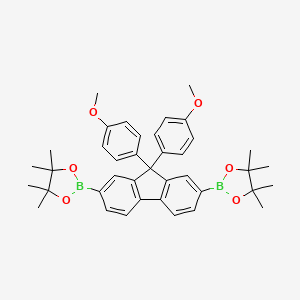
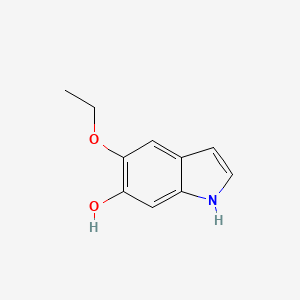
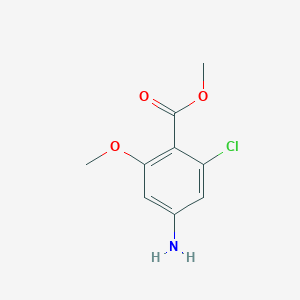
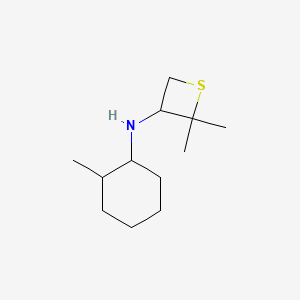
![(1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12939514.png)
![N-[3-(Methylsulfanyl)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl]acetamide](/img/structure/B12939517.png)

